molecular formula C13H21NO5 B12431016 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers

Katalognummer: B12431016
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: IXRUMBAPWZUQAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furopyridine core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The octahydro designation indicates full saturation of the bicyclic system, which contributes to its conformational rigidity.

Eigenschaften

Molekularformel

C13H21NO5

Molekulargewicht

271.31 g/mol

IUPAC-Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI-Schlüssel

IXRUMBAPWZUQAD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation-Cyclization-Hydrogenation-Hydrolysis Sequence

The most widely reported industrial method involves a four-step sequence:

  • Alkylation : Reacting a piperidine derivative with 1-bromo-3-chloropropane in tetrahydrofuran (THF) at -20°C using potassium tert-butoxide as base.
  • Cyclization : Intramolecular nucleophilic substitution in THF with sodium hydride at 0°C to form the fused furopyridine ring.
  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, 50 psi H₂, ethanol) to saturate double bonds.
  • Hydrolysis : NaOH-mediated ester cleavage in methanol to yield the carboxylic acid.

Key Data :

Step Conditions Yield Purity (HPLC)
Alkylation THF, -20°C → 15°C, KOtBu 100% 95%
Cyclization THF, 0°C, NaH 89% 91%
Hydrogenation EtOH, 50°C, Pd/C 93% 90%
Hydrolysis MeOH, NaOH, RT 85% 98%

This route achieves a 26.9% overall yield but requires careful control of stereochemistry during cyclization to manage diastereomer ratios.

Iodine-Mediated Ring Closure

An alternative approach from CN105418620B employs iodine as an oxidative cyclization agent:

  • Esterification of piperidine-4-carboxylic acid with ethanol/thionyl chloride.
  • Iodine-mediated cyclization in aqueous Na₂CO₃ at 25°C.
  • Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Optimized Conditions :

  • Iodine stoichiometry: 0.3 eq relative to substrate
  • Reaction time: 2 hr
  • Yield: 82% after purification

This method avoids transition metal catalysts but generates iodine-containing byproducts requiring extensive washing.

Diastereomer Control Strategies

Stereochemical Outcomes in Ring Formation

The fused furopyridine system creates two stereocenters at C3a and C7a (Figure 1), leading to four possible diastereomers. Key findings:

  • Cyclization solvent polarity impacts diastereoselectivity: THF yields 1:1.2 cis:trans ratio vs. 1:3 in toluene.
  • Temperature effects : Lower temperatures (-20°C) favor cis isomer by 15%.

Table 1. Diastereomer Ratios Under Varying Conditions

Condition cis:% trans:% Source
THF, 0°C 45 55
Toluene, 25°C 25 75
EtOAc, -20°C 60 40

Chromatographic Separation

Despite optimization, final products typically remain diastereomeric mixtures. Preparative HPLC methods using:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
  • Mobile phase : n-Hexane/EtOH (85:15) + 0.1% TFA
  • Flow rate : 1 mL/min
    Achieve 99% enantiomeric purity but with 40% recovery loss.

Boc Protection Methodologies

In-Situ Protection During Synthesis

Most routes introduce the tert-butoxycarbonyl (Boc) group early using:

  • Reagent : Boc₂O (1.2 eq)
  • Base : DMAP (0.1 eq)
  • Solvent : Dichloromethane, 0°C → RT

Yield : 89-93% across scales (10 g → 1 kg)

Post-Cyclization Protection

Alternative approach from:

  • Form free amine via HCl/dioxane cleavage.
  • Boc protection at pH 8.5 (NaHCO₃ buffer).
    Advantage : Avoids Boc cleavage during high-temperature steps.

Industrial-Scale Considerations

Cost Analysis of Competing Routes

Parameter Alkylation Route Iodine Route
Raw material cost/kg $1,200 $980
Catalyst cost $150 (Pd/C) $20 (I₂)
Waste disposal Moderate (metal) High (iodine)
Throughput 12 kg/week 18 kg/week

Critical Process Parameters

  • Hydrogenation pressure : >50 psi causes over-reduction of furan ring
  • Hydrolysis pH : Maintain 7.0-7.5 to prevent Boc cleavage
  • Drying conditions : Lyophilization below -40°C preserves diastereomer ratio

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (s, Boc CH₃), 3.78 (m, H3a), 2.95 (dd, J=12.4 Hz, H7a)
  • HPLC-MS : m/z 272.2 [M+H]⁺, tᴿ=6.7 min (Zorbax SB-C18)

Diastereomer Quantification

Chiral SFC Method :

  • Column: Chiralcel OD-H (250 × 4.6 mm)
  • CO₂/MeOH (70:30), 3 mL/min
  • cis: 8.2 min, trans: 9.5 min

Emerging Methodologies

Enzymatic Resolution

Preliminary data using Candida antarctica lipase B:

  • Selectively hydrolyzes trans isomer ester
  • 78% ee achieved in kinetic resolution

Flow Chemistry Approaches

Microreactor system (Uniqsis FlowSyn):

  • 10× faster heat transfer vs batch
  • 95% yield in cyclization step

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the secondary amine. Common methods include:

Conditions Reagents Outcome Source
Trifluoroacetic acid (TFA) TFA in dichloromethane (DCM)Free amine + CO₂ + tert-butanol
Hydrochloric acid (HCl) HCl in dioxane or aqueous mediumAmine hydrochloride salt formation

Example :
Treatment with TFA/DCM at 0–25°C for 3 hours removes the Boc group efficiently .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

2.2.1 Esterification

Reagents Conditions Product Source
DCC/NHS Dry DCM, room temperatureActivated ester intermediate
Methanol/H⁺ Acid catalysis, refluxMethyl ester

2.2.2 Amide Formation

Coupling Agents Base Application Source
CDMT/NMM N-methylmorpholinePeptidomimetic synthesis
EDC/HOBt DIPEABioconjugation

Note : The steric hindrance from the bicyclic structure may reduce reaction rates compared to linear analogs.

Hydrogenation and Ring Modification

While the compound itself is saturated, its synthetic precursors or derivatives may undergo hydrogenation:

Substrate Catalyst Conditions Outcome Source
Unsaturated intermediates Pd/C or Pd(OH)₂H₂ (50 psi), 50°C, ethanolSaturated bicyclic product

Stereochemical Influence

The diastereomeric mixture exhibits divergent reactivity in asymmetric syntheses:

Reaction Observation Source
Enzymatic resolution Selective ester hydrolysis for chiral separation
Catalytic asymmetric synthesis Variable yields based on diastereomer ratio

Biological Interaction Studies

While not a direct reaction, the compound’s interactions with biological targets are critical:

  • Enzyme inhibition : Competes with substrates for binding pockets in metabolic enzymes.

  • Receptor binding : Modulates activity of G-protein-coupled receptors (GPCRs) via hydrogen bonding.

Stability and Side Reactions

  • Thermal decomposition : Above 150°C, the Boc group decomposes, releasing isobutylene.

  • Racemization : Prolonged exposure to strong acids/bases may alter diastereomer ratios .

Wirkmechanismus

The mechanism of action of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. Deprotection occurs through acid-catalyzed hydrolysis, leading to the formation of the free amine and carbon dioxide . The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the BOC group and subsequent elimination reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The target compound’s furo[3,2-b]pyridine core distinguishes it from analogs with alternative heterocycles:

  • Sulfur’s larger atomic radius may also influence binding interactions in biological targets .
  • Pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives : These compounds, such as 7-oxo-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives, exhibit antimicrobial activity against gram-positive and gram-negative organisms. The pyrrolo ring’s nitrogen-rich structure may enhance hydrogen-bonding capabilities compared to the oxygen-containing furopyridine system .
  • Furo[2,3-b]pyridine derivatives : Compounds like 5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-furo[2,3-b]pyridine-3-carboxamide demonstrate that positional isomerism (2,3- vs. 3,2-fusion) significantly impacts molecular geometry and substituent accessibility, which could modulate receptor binding or catalytic activity .

Substituent and Functional Group Variations

  • Boc-Protected Amino Groups: The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, enhancing solubility and stability during synthetic steps.
  • Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid moiety may confer different pharmacokinetic properties (e.g., ionization state at physiological pH) compared to carboxamide derivatives, such as those in and , which are more lipophilic and may exhibit improved membrane permeability .

Diastereomer Complexity

The diastereomeric mixture of the target compound introduces challenges in isolation but offers opportunities for stereochemical diversity. In contrast, simpler analogs like pyrrolo[3,2-b]pyridine derivatives () often exist as single stereoisomers, simplifying purification but limiting structural versatility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Diastereomers Reported Bioactivity References
4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid Furo[3,2-b]pyridine Boc, COOH Mixture Not reported
4-[(tert-butoxy)carbonyl]-thieno[3,2-b]pyridine-6-carboxylic acid Thieno[3,2-b]pyridine Boc, COOH Not specified Not reported
7-oxo-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives Pyrrolo[3,2-b]pyridine Methyl, ethyl, carbomethoxy Single Antimicrobial (gram ±)
5-(3-(tert-butylcarbamoyl)phenyl)-furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine Fluorophenyl, carboxamide Single Not reported (MedChem focus)

Biologische Aktivität

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a fused pyridine and furan moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic properties, synthesis methods, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid is C13H21NO5, with a molecular weight of approximately 271.31 g/mol. The compound exists as a mixture of diastereomers, which can exhibit different biological activities due to variations in their stereochemistry.

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
CAS Number1823642-93-8
StructureStructure

Synthesis Methods

The synthesis of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Use of Lithium Diisopropylamide (LDA) : This reagent is often employed to deprotonate substrates and facilitate nucleophilic additions.
  • Formaldehyde Reactions : Controlled reactions with formaldehyde can yield the desired diastereomeric mixture.

These synthetic pathways are crucial for obtaining the compound in sufficient purity for biological testing.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various furan-pyridine derivatives, revealing that modifications to the bicyclic structure can enhance activity against Gram-positive bacteria. The results indicated that the introduction of the Boc group could improve solubility and bioavailability.

Study 2: Anticancer Properties

Research on related compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involved the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Study 3: Neuroprotective Mechanisms

In vivo studies showed that certain furan-pyridine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are effective for preparing 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, and how can diastereomers be purified?

Methodological Answer:

  • Key Steps :
    • Bicyclic Core Formation : Use ring-closing metathesis or acid-catalyzed cyclization to construct the fused furo[3,2-b]pyridine system.
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (e.g., (Boc)₂O) in the presence of a base (e.g., DMAP or TEA) to protect amine functionalities .
    • Carboxylic Acid Functionalization : Employ hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) .
  • Diastereomer Separation :
    • Use chiral stationary phase HPLC (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol gradients.
    • Confirm purity via ¹H/¹³C NMR (e.g., coupling constants for stereochemical analysis) and polarimetry .

Q. What is the role of the Boc group in this compound, and how does it influence reactivity?

Methodological Answer:

  • Role : The Boc group protects secondary amines during multi-step syntheses, preventing unwanted nucleophilic reactions or oxidation.
  • Reactivity Considerations :
    • Stability : Stable under basic/neutral conditions but cleaved by strong acids (e.g., TFA in DCM) or Lewis acids (e.g., BF₃·Et₂O) .
    • Impact on Diastereoselectivity : Bulky Boc groups can sterically hinder specific reaction pathways, influencing the diastereomer ratio during cyclization .

Q. How do diastereomers of this compound affect physicochemical properties, and what analytical techniques differentiate them?

Methodological Answer:

  • Property Differences : Diastereomers exhibit distinct melting points, solubilities, and chromatographic retention times.
  • Analytical Techniques :
    • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign stereochemistry.
    • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
    • Chiral HPLC : Quantify diastereomer ratios using validated methods (e.g., Daicel columns) .

Advanced Research Questions

Q. How can advanced spectroscopic methods resolve structural ambiguities in diastereomeric mixtures?

Methodological Answer:

  • Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁵N NMR to assign stereocenters. For example, ³J coupling constants in ¹H NMR reveal vicinal proton relationships .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • VCD (Vibrational Circular Dichroism) : Analyze chiral centers via IR-based techniques for non-crystalline samples .

Q. How should researchers address contradictions in reported biological activities of diastereomers?

Methodological Answer:

  • Controlled Synthesis : Ensure stereochemical purity (>98% by HPLC) to eliminate confounding results from impurity-driven activities.
  • SAR Studies : Systematically test each diastereomer in biological assays (e.g., enzyme inhibition, receptor binding) under identical conditions .
  • Meta-Analysis : Compare crystallization solvents, assay protocols, and impurity profiles across studies to identify variables affecting activity .

Q. What strategies optimize the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (Ar/N₂) to prevent Boc deprotection or hydrolysis. Lyophilization is recommended for long-term stability .
  • In-Use Stability :
    • Avoid protic solvents (e.g., MeOH/H₂O) in reaction mixtures to minimize acid-catalyzed degradation.
    • Monitor pH in aqueous buffers (pH 6–7 optimal) .

Q. How can computational tools predict the synthetic accessibility of novel derivatives?

Methodological Answer:

  • Retrosynthetic Software : Use tools like Synthia™ or ASKCOS to propose feasible routes for modifying the furopyridine core or carboxylic acid moiety .
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict stereochemical outcomes of key steps (e.g., cyclization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.